(S)-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a chemical compound with the following characteristics:
This compound is classified as an amino acid derivative, specifically a boron-containing compound, which has garnered interest in various scientific applications, particularly in medicinal chemistry and drug development.
The synthesis of (S)-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid involves several steps that typically include the protection of amino groups and the introduction of boron functionalities.
Technical details regarding the synthesis can be found in patent literature, where specific reaction conditions and purification methods are outlined .
The molecular structure of (S)-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid features:
The compound's structure can be represented as follows:
Visual representations of the molecular structure can be obtained from chemical databases such as PubChem, where detailed structural information is provided .
(S)-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid participates in various chemical reactions typical for amino acids and their derivatives:
These reactions are crucial for developing more complex molecules in pharmaceutical chemistry .
The mechanism of action for (S)-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid primarily revolves around its role as a building block in drug synthesis.
Research into its mechanism is ongoing, particularly regarding its role in targeting specific pathways in disease processes.
The physical and chemical properties of (S)-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid include:
These properties are essential for handling and application purposes in laboratory settings.
(S)-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid has several scientific uses:
The stereoselective synthesis of (S)-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid (CAS 119771-23-2) hinges on chiral induction at the α-carbon of phenylalanine derivatives. The target compound features an (S)-configured stereocenter and a para-boronophenyl group, requiring stringent enantiocontrol. Industry-standard routes employ Evans' oxazolidinone auxiliaries or enzymatic resolution techniques to achieve >98% enantiomeric excess (ee), as verified by chiral HPLC [1] [2]. Key challenges include mitigating racemization during boronic acid installation and maintaining stereointegrity under acidic/basic conditions. The boronic acid moiety (-B(OH)₂) necessitates inert atmosphere handling due to oxidative deboronation risks, with suppliers recommending cold-chain transportation (2–8°C) for stability [2] [6].
Table 1: Key Molecular Descriptors of (S)-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic Acid
Property | Value |
---|---|
CAS Registry Number | 119771-23-2 |
Molecular Formula | C₁₄H₂₀BNO₆ |
Molecular Weight | 309.12–309.13 g/mol |
Stereochemistry | (S)-configuration |
Boron Content | 3.5% (theoretical) |
SMILES | O=C(O)C@@HCC₁=CC=C(B(O)O)C=C₁ |
The tert-butoxycarbonyl (Boc) group serves dual functions: it shields the α-amine during boronic acid functionalization and enables downstream peptide coupling. Its orthogonal stability toward bases and nucleophiles permits selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid) without compromising the acid-sensitive boronic acid group or the carboxylic acid functionality [1] [6]. This protection is critical for preventing lactam formation or boroxine dimerization during storage. Suppliers specify Boc-protected borophenylalanine derivatives with 98% purity, stored under inert atmospheres to prevent degradation [1] [2]. The Boc group’s bulkiness also minimizes epimerization during solid-phase peptide synthesis (SPPS), making it ideal for synthesizing boronated peptides.
Table 2: Comparative Amine-Protecting Group Performance
Protecting Group | Deprotection Conditions | Compatibility with Boronic Acid | Racemization Risk |
---|---|---|---|
tert-Butoxycarbonyl (Boc) | Mild acid (TFA/DCM) | High | Low |
Fluorenylmethyloxycarbonyl (Fmoc) | Base (piperidine) | Moderate | Moderate |
Benzyloxycarbonyl (Cbz) | H₂/Pd-C | Low | High |
Asymmetric hydrogenation of boron-containing dehydroamino acid precursors represents the most industrially viable route. Chiral rhodium catalysts (e.g., DuPhos-Rh complexes) deliver the (S)-enantiomer with 95–99% ee by coordinating to the enamide double bond. Alternative biocatalytic approaches utilize transaminases or ketoreductases to resolve racemic borophenylalanine precursors, though yields rarely exceed 50% due to equilibrium limitations [5]. Recent advances employ chiral auxiliaries derived from Oppolzer’s sultams, enabling diastereoselective alkylation of 4-boronobenzyl halides. These methods achieve dr >20:1 but require auxiliary removal under reductive conditions, complicating purification [6].
Suzuki-Miyaura coupling is the cornerstone for boronophenyl installation. Key steps include:
Solid-Phase Synthesis (SPS)
Solution-Phase Synthesis
Table 3: Synthesis Phase Comparison for Boc-Protected Borophenylalanine
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Scale | <1 mmol | Up to 100 g |
Typical Purity | 85–90% | 95–98% |
Boron Handling | Protected on resin | Direct isolation |
Primary Use Case | Peptide libraries | Bulk material production |
Key Supplier Example | Not commercialized | ChemScene, BLD Pharm |
Hybrid approaches gain traction: Solution-phase synthesis of the monomer, followed by on-resin peptide elongation, balances scalability and combinatorial efficiency [5] [9].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: